4-fluoro-N-[4-[(4-iodophenyl)sulfamoyl]phenyl]benzamide
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Overview
Description
4-fluoro-N-[4-[(4-iodophenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C19H14FIN2O3S. This compound is characterized by the presence of fluorine, iodine, and sulfonyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-[(4-iodophenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps, including:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Sulfonylation: Introduction of the sulfonyl group.
Halogenation: Introduction of fluorine and iodine atoms.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[4-[(4-iodophenyl)sulfamoyl]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.
Scientific Research Applications
4-fluoro-N-[4-[(4-iodophenyl)sulfamoyl]phenyl]benzamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-[(4-iodophenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-{4-[(4-chloroanilino)sulfonyl]phenyl}benzamide
- 4-fluoro-N-{4-[(4-bromoanilino)sulfonyl]phenyl}benzamide
- 4-fluoro-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}benzamide
Uniqueness
4-fluoro-N-[4-[(4-iodophenyl)sulfamoyl]phenyl]benzamide is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties. These properties make it valuable for specific research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C19H14FIN2O3S |
---|---|
Molecular Weight |
496.3 g/mol |
IUPAC Name |
4-fluoro-N-[4-[(4-iodophenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C19H14FIN2O3S/c20-14-3-1-13(2-4-14)19(24)22-16-9-11-18(12-10-16)27(25,26)23-17-7-5-15(21)6-8-17/h1-12,23H,(H,22,24) |
InChI Key |
LXGMOHLYUWYPKG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)I)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)I)F |
Origin of Product |
United States |
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